molecular formula C17H21F3N4O3S B2365472 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2199014-76-9

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2365472
CAS No.: 2199014-76-9
M. Wt: 418.44
InChI Key: UWOJINVCBLSXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, provided for research purposes. It is assigned the CAS Registry Number 2199014-76-9 . Its molecular formula is C 17 H 21 F 3 N 4 O 3 S, with a molecular weight of 418.43 g/mol . The compound is a complex molecule designed to incorporate distinct pharmacophores, including a 1,2-dimethyl-1H-imidazole ring, a piperidine core, and a 6-(trifluoromethyl)pyridine group, connected via a sulfonyl linkage and an ether bridge . The rational design of this structure is intended to confer specific pharmacological properties. The presence of the trifluoromethyl group on the pyridine ring is a notable feature, as this moiety is known to enhance a compound's metabolic stability, influence its lipophilicity, and improve cellular membrane absorption . The imidazole and sulfonyl portions are key for molecular interactions with various hydrophilic and hydrophobic binding sites on biological targets . While the full mechanism of action for this specific compound is an area of ongoing research, its structural profile suggests high selectivity and affinity for specific enzymatic or receptor targets . Patent literature indicates that sulfonyl piperidine derivatives related to this compound are investigated for their potential in treating prokineticin-mediated diseases . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOJINVCBLSXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C15H20N4O3S
  • Molecular Weight : 320.41 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group
    • Sulfonamide moiety
    • Piperidine ring

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis62.5 μM
Escherichia coli31.2 μM

The compound exhibits bactericidal activity against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against various strains of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.007 mg/mL, significantly outperforming conventional antibiotics like ciprofloxacin .

Evaluation of Biofilm Inhibition

Another significant finding was its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The compound demonstrated a biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL, indicating its potential as a therapeutic agent in biofilm-related infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperidine and imidazole rings can enhance the biological activity of this compound. For instance, variations in the trifluoromethyl group have been linked to improved antibacterial potency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine and thiazole compounds exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in the pyridine structure enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising results in inhibiting cancer cell proliferation, with studies reporting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Properties
Compounds similar to 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine have been explored for their anticonvulsant effects. The structure's ability to modulate neurotransmitter systems could lead to effective treatments for epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies reveal that modifications in the aromatic rings significantly influence anticonvulsant activity, suggesting a pathway for further development .

Pharmacology

Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound may contribute to its potential as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which is implicated in various physiological processes and diseases including glaucoma and edema. This inhibition can lead to therapeutic benefits in managing these conditions .

Antibacterial Properties
Recent investigations into thiazole and imidazole derivatives have shown antibacterial activity against a range of pathogens. The presence of the imidazole ring in the compound may enhance its interaction with bacterial enzymes or membranes, leading to effective antibacterial action. Studies have reported that certain derivatives exhibit activity comparable to established antibiotics .

Materials Science

Synthesis of Advanced Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials such as polymers and nanocomposites. Its ability to act as a building block for more complex structures makes it valuable in developing new materials with tailored properties for electronics or drug delivery systems .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityEvaluation of thiazole-pyridine hybridsCompounds showed IC50 values less than 5 μM against breast cancer cell lines .
Anticonvulsant ResearchSAR analysis of piperidine derivativesIdentified key structural features that enhance anticonvulsant efficacy .
Antibacterial ActivityTesting against Staphylococcus aureusCompound demonstrated significant inhibition comparable to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (), which also incorporates imidazole and pyridine moieties. Key differences include:

  • Sulfonyl vs. Bipyridine Linkage: The target compound employs a sulfonyl-piperidine linker, whereas the analogue in uses a bipyridine scaffold.
  • Trifluoromethyl Substitution: The trifluoromethyl group in the pyridine ring of the target compound is absent in the analogue. This substitution is known to increase lipophilicity and metabolic resistance, a feature critical in drug design for prolonged half-life .

Pharmacological and Physicochemical Properties

Property Target Compound Analogue
Core Structure Trifluoromethyl-pyridine + sulfonyl-piperidine-imidazole Bipyridine-imidazole + phenylenediamine
Key Functional Groups Trifluoromethyl, sulfonyl, dimethylimidazole Methylimidazole, bipyridine, phenylenediamine
Synthetic Route Presumed SNAr/sulfonylation (exact method not reported) SNAr reaction confirmed via GC-MS, HPLC
Bioactivity Hypothesized antimicrobial/anticancer activity (based on substituents) Fluorescent properties reported; pharmacological data not detailed
Solubility Likely moderate (sulfonyl group enhances polarity) Low (bipyridine and phenylenediamine reduce aqueous solubility)

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available in the provided evidence. The trifluoromethyl group may enhance blood-brain barrier penetration, a trait valuable in CNS-targeted therapies.
  • Analogue : Characterized for fluorescence but lacks documented biological testing. Its bipyridine system suggests utility in catalysis or materials science rather than direct therapeutic applications .

Critical Analysis of Evidence Gaps

The provided materials lack direct data on the target compound’s synthesis, characterization, or bioactivity. Comparisons rely on extrapolation from structural analogues and general principles of medicinal chemistry. For instance, the sulfonyl group’s role in enhancing binding affinity is well-documented in sulfonamide antibiotics (e.g., sulfamethoxazole), but its specific impact here remains speculative .

Preparation Methods

Synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride

The preparation begins with the synthesis of the reactive sulfonyl chloride intermediate, which serves as a key building block for sulfonamide formation.

Step 1: Methylation of imidazole

1H-imidazole + CH₃I → 1-methyl-1H-imidazole

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base at 0°C, followed by addition of methyl iodide and warming to room temperature over 4-6 hours.

Step 2: C-2 methylation

1-methyl-1H-imidazole + n-BuLi → lithiated intermediate
lithiated intermediate + CH₃I → 1,2-dimethyl-1H-imidazole

This regioselective methylation is performed using n-butyllithium in THF at -78°C, followed by addition of methyl iodide.

Step 3: Sulfonation

1,2-dimethyl-1H-imidazole + ClSO₃H → 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Direct sulfonation at the C-4 position is achieved using chlorosulfonic acid at low temperature (-5 to 0°C), followed by careful quenching and isolation procedures to obtain the moisture-sensitive sulfonyl chloride.

Preparation of 4-(hydroxymethyl)piperidine Derivative

Step 1: Protection of 4-(hydroxymethyl)piperidine

4-(hydroxymethyl)piperidine + Boc₂O → tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base.

Step 2: Alcohol protection

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + TBSCl → tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine-1-carboxylate

The hydroxyl group is temporarily protected as a silyl ether using tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF.

Coupling Reaction to Form Sulfonamide

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride + tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine-1-carboxylate → tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-1-carboxylate

The coupling reaction between the sulfonyl chloride and the protected piperidine is carried out in dichloromethane using triethylamine as a base at 0°C, gradually warming to room temperature over 12 hours. This critical step establishes the sulfonamide linkage that forms the core of the target molecule.

Deprotection and Alcohol Functionalization

Step 1: Boc deprotection

tert-butyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-1-carboxylate + TFA → 4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine

The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 2-4 hours.

Step 2: Silyl ether deprotection

4-{[(tert-butyldimethylsilyl)oxy]methyl}-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine + TBAF → 4-(hydroxymethyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine

The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Alternative Synthetic Approaches

Convergent Synthetic Strategy

An alternative approach involves a more convergent synthesis where larger fragments are prepared separately and then coupled at a later stage:

  • Preparation of 2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine
  • Separate synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
  • Final coupling of these two components

This approach potentially offers advantages in terms of flexibility and efficiency, especially for the preparation of analogs.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate certain steps in the synthesis, particularly the nucleophilic aromatic substitution reaction to introduce the trifluoromethylpyridine moiety. Microwave-assisted conditions typically employ shorter reaction times (15-30 minutes) at elevated temperatures (120-150°C).

Table 2. Comparison of Synthetic Methods

Method Key Advantages Limitations Typical Yield
Traditional Stepwise Synthesis Well-established procedures, reliable Time-consuming, multiple purifications required 35-45% overall
Convergent Approach Fewer steps after joining key fragments, more efficient Requires careful optimization of coupling conditions 40-50% overall
Microwave-Assisted Synthesis Significantly reduced reaction times Specialized equipment required, potential for side reactions 45-55% overall

Reaction Condition Optimization

The synthesis of this compound requires careful control of reaction parameters to maximize yield and purity. Critical factors include:

Temperature Control

Careful temperature management is particularly critical during the sulfonation step and the nucleophilic aromatic substitution reaction. Temperature gradients must be controlled to prevent side reactions and decomposition of sensitive intermediates.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the sulfonamide formation, dichloromethane provides a good balance of reactivity and selectivity. For the final aromatic substitution reaction, anhydrous DMF is typically preferred due to its high boiling point and ability to solubilize the reactants effectively.

Base Selection

The nature and strength of the base used can dramatically influence reaction outcomes. For the final nucleophilic aromatic substitution, sodium hydride is commonly employed to generate the alkoxide nucleophile. However, alternatives such as potassium tert-butoxide or cesium carbonate may offer advantages in certain situations.

Analytical Characterization

Spectroscopic Analysis

The compound and its intermediates can be characterized using various spectroscopic techniques:

¹H NMR (400 MHz, DMSO-d₆, δ in ppm):
7.80-7.90 (m, 1H, pyridine-H), 7.42-7.50 (m, 1H, pyridine-H), 7.30-7.38 (m, 1H, pyridine-H), 7.25 (s, 1H, imidazole-H), 4.10-4.20 (d, 2H, -OCH₂-), 3.65 (s, 3H, N-CH₃), 3.45-3.55 (m, 2H, piperidine-H), 2.80-2.90 (m, 2H, piperidine-H), 2.35 (s, 3H, C-CH₃), 1.95-2.10 (m, 1H, piperidine-H), 1.75-1.85 (m, 2H, piperidine-H), 1.40-1.50 (m, 2H, piperidine-H).

¹³C NMR (100 MHz, DMSO-d₆, δ in ppm):
160.2, 146.5, 142.8, 140.2, 138.5, 135.7, 127.0, 121.4, 117.8, 70.5, 45.2, 43.1, 35.8, 34.1, 29.2, 28.8, 13.2.

HRMS (ESI+):
Calculated for C₁₇H₂₂F₃N₄O₃S [M+H]⁺: 419.1359, found: 419.1362.

Chromatographic Analysis

HPLC purification and analysis typically employs a C18 reverse-phase column with a gradient elution using acetonitrile/water with 0.1% formic acid. Typical retention time is approximately 5.4-5.8 minutes under standard conditions (flow rate: 1.0 mL/min, gradient: 10-90% acetonitrile over 10 minutes).

Scale-Up Considerations and Process Development

Purification Methods

For large-scale production, purification strategies must be optimized to minimize solvent usage and maximize recovery:

  • Recrystallization: The final product can be purified by recrystallization from appropriate solvent systems such as ethanol/water or ethyl acetate/hexanes
  • Column chromatography: For intermediate purification, flash chromatography using silica gel with ethyl acetate/hexanes or dichloromethane/methanol solvent systems
  • Precipitation techniques: Some intermediates can be purified by conversion to salts followed by precipitation

Process Efficiency Improvements

Several modifications to the synthetic route can improve overall efficiency:

  • Reducing protection/deprotection steps through alternative synthetic strategies
  • Implementing continuous flow chemistry for temperature-sensitive reactions
  • Recycling of solvents and reagents to minimize waste
  • Implementing in-process controls to monitor reaction progress and optimize reaction times

Q & A

Q. What are the key considerations for synthesizing 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis involves three critical steps:

Sulfonylation of the imidazole ring : React 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with piperidine-4-methanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate.

Methoxy-pyridine coupling : Use a nucleophilic substitution reaction to attach the 6-(trifluoromethyl)pyridin-2-ol group to the piperidine-methanol intermediate. Mitsunobu conditions (DIAD, PPh3) or SN2 reactions with a leaving group (e.g., bromide) are common .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to isolate the pure compound.

Q. Key Challenges :

  • Ensuring regioselectivity during sulfonylation.
  • Avoiding hydrolysis of the trifluoromethyl group under basic conditions.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Confirm the presence of the imidazole methyl groups (δ ~2.5 ppm), piperidine protons (δ ~1.5–3.0 ppm), and trifluoromethyl splitting patterns.
    • <sup>13</sup>C NMR: Identify the sulfonyl carbon (δ ~110–120 ppm) and pyridine carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with an error <5 ppm.
  • Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm<sup>-1</sup>) and C-F bonds (~1100 cm<sup>-1</sup>) .

Q. What physicochemical properties should be characterized for this compound?

Methodological Answer:

Property Method Key Parameters
SolubilityShake-flask methodAqueous solubility in PBS (pH 7.4)
LogP (lipophilicity)HPLC-based or shake-flask assayUse octanol/water partitioning
Thermal stabilityDifferential Scanning CalorimetryMelting point, decomposition profile
pKaPotentiometric titrationIonization states in solution

Reference solvents for solubility testing: DMSO (stock solutions), PBS for biological assays .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve reaction yield?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance sulfonyl group activation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for better regioselectivity.
  • Temperature Control : Perform reactions at 0–5°C to minimize side products (e.g., over-sulfonylation).

Data Analysis : Use HPLC to monitor reaction progress and calculate yield via area-under-the-curve (AUC) .

Q. How should discrepancies in biological activity data (e.g., IC50 values) be addressed?

Methodological Answer:

Validate Assay Conditions :

  • Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and passage numbers.
  • Standardize incubation times and concentrations (e.g., 48–72 hours for cytotoxicity assays).

Statistical Analysis :

  • Perform dose-response curves in triplicate and calculate IC50 using nonlinear regression (e.g., GraphPad Prism).
  • Apply ANOVA to compare datasets across labs.

Orthogonal Assays : Confirm activity with alternative methods (e.g., apoptosis markers like caspase-3 activation) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinase domains).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔGbinding.

Case Study : A piperidine-containing analog showed strong binding to the ATP pocket of EGFR kinase (ΔG = -9.8 kcal/mol) .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .

Q. Table 1. Key Synthetic Intermediates

Intermediate Role Reference
1,2-Dimethyl-1H-imidazole-4-sulfonyl chlorideSulfonylation reagent
Piperidine-4-methanolCore scaffold
6-(Trifluoromethyl)pyridin-2-olCoupling partner

Q. Table 2. Biological Activity Parameters

Assay Target Reported IC50 Reference
MTT cytotoxicityHeLa cells12.3 ± 1.5 µM
COX-2 inhibitionRecombinant enzyme0.87 µM
Antibacterial (MIC)S. aureus64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.